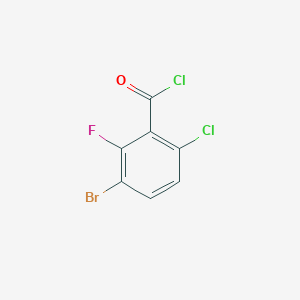

3-Acetyl-2,6-difluorobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

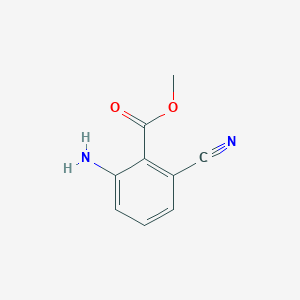

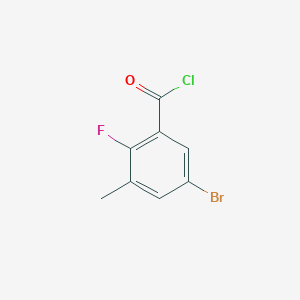

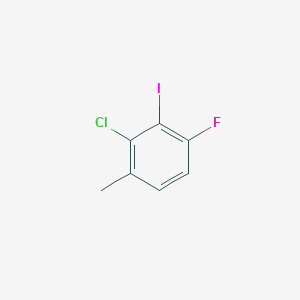

3-Acetyl-2,6-difluorobenzoic acid, also known as AFBA, is an organic compound. It has a CAS Number of 1503929-18-7 and a molecular weight of 200.14 . The compound is solid in physical form .

Synthesis Analysis

The synthesis of compounds similar to this compound has been reported. For instance, a new rare earth based two-dimensional coordination network and a three-dimensional metal–organic framework (MOF) have been synthesized using bicinchoninic acid (BCA) and yttrium (III) ions .Molecular Structure Analysis

The molecular formula of this compound is C9H6F2O3. The InChI Code is 1S/C9H6F2O3/c1-4(12)5-2-3-6(10)7(8(5)11)9(13)14/h2-3H,1H3,(H,13,14) .Chemical Reactions Analysis

In the presence of fluorinating agents, e.g., 2-fluorobenzoic acid (2-FBA), 2,6-difluorobenzoic acid (2,6-DFBA), and perfluorohexanoic acid (PFHxA), μ3-F bridged metal hexaclusters (Y6F8) are formed that result in a three-dimensional MOF (Y–BCA-3D). It was found that Y3+ can break highly stable C–F bonds in aromatic and aliphatic fluorinated compounds .Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 200.14 .Mecanismo De Acción

Biochemical Pathways

The biochemical pathways affected by 3-Acetyl-2,6-difluorobenzoic acid are currently unknown . Given its structural similarity to other benzoic acid derivatives, it may potentially affect similar pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other interacting molecules can affect the compound’s stability and its interactions with its targets.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 3-acetyl-2,6-difluorobenzoic acid in lab experiments include its low cost and availability, its reactivity with a variety of organic compounds, and its relatively low toxicity. The limitations of using this compound in lab experiments include its instability in the presence of moisture and its potential to cause skin sensitization.

Direcciones Futuras

For 3-acetyl-2,6-difluorobenzoic acid research include exploring its potential applications in the synthesis of pharmaceuticals and agrochemicals, studying its mechanism of action, and investigating its biochemical and physiological effects. Additionally, further research should be conducted to determine the optimal conditions for its synthesis and the best methods for its safe handling and storage.

Métodos De Síntesis

The synthesis of 3-acetyl-2,6-difluorobenzoic acid can be achieved through a three-step reaction sequence. The first step involves the reaction of 2,6-dichlorobenzoic acid with anhydrous aluminum chloride in anhydrous dichloromethane to form 2,6-difluorobenzoic acid. The second step involves the reaction of 2,6-difluorobenzoic acid with acetic anhydride in anhydrous dichloromethane to form this compound. The third step involves the removal of the acetic acid by-product with aqueous sodium bicarbonate.

Aplicaciones Científicas De Investigación

3-Acetyl-2,6-difluorobenzoic acid is used in a variety of scientific research applications, such as the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of biologically active compounds, such as peptides and peptidomimetics. It is also used in the synthesis of fluorescent proteins, which are used in fluorescence microscopy and imaging. Additionally, it is used in the synthesis of organic dyes and pigments.

Propiedades

IUPAC Name |

3-acetyl-2,6-difluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O3/c1-4(12)5-2-3-6(10)7(8(5)11)9(13)14/h2-3H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDHGWYRFHKUNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)F)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.